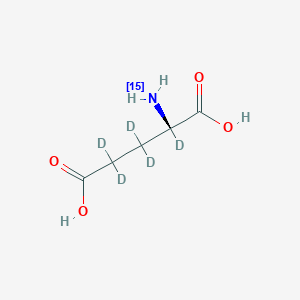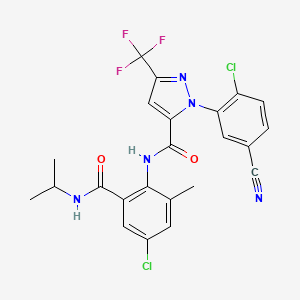
RyRs activator 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RyRs activator 2, also known as compound 7o, is a potent activator of ryanodine receptors (RyRs). Ryanodine receptors are intracellular calcium release channels located on the sarcoplasmic reticulum of muscle cells. These receptors play a crucial role in the regulation of calcium ion release, which is essential for muscle contraction and various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RyRs activator 2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
RyRs activator 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, RyRs activator 2 is used as a tool to study the modulation of ryanodine receptors and their role in calcium signaling pathways. It helps researchers understand the structure-function relationship of these receptors and develop new therapeutic agents .
Biology
In biological research, this compound is employed to investigate the physiological and pathological roles of ryanodine receptors in muscle cells. It is used to study muscle contraction, calcium homeostasis, and related cellular processes .
Medicine
In medicine, this compound has potential therapeutic applications in treating diseases associated with dysfunctional calcium signaling, such as cardiac arrhythmias and muscle disorders. It is also being explored as a potential treatment for neurodegenerative diseases .
Industry
In the industrial sector, this compound is used in the development of new insecticides due to its larvicidal activity. It is comparable to chlorantraniliprole and better than cyantraniliprole in terms of efficacy .
Mechanism of Action
RyRs activator 2 exerts its effects by binding to ryanodine receptors and modulating their activity. This binding leads to the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm, triggering a cascade of molecular events that result in muscle contraction. The molecular targets and pathways involved include the dihydropyridine receptor, FKBP12/12.6, and calmodulin .
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A potent insecticide that also targets ryanodine receptors.
Cyantraniliprole: Another insecticide with a similar mode of action but lower efficacy compared to RyRs activator 2.
Uniqueness
This compound is unique due to its high potency and specificity for ryanodine receptors. It exhibits superior larvicidal activity compared to cyantraniliprole and is comparable to chlorantraniliprole. This makes it a valuable tool in both scientific research and industrial applications .
Properties
Molecular Formula |
C23H18Cl2F3N5O2 |
|---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
2-(2-chloro-5-cyanophenyl)-N-[4-chloro-2-methyl-6-(propan-2-ylcarbamoyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H18Cl2F3N5O2/c1-11(2)30-21(34)15-8-14(24)6-12(3)20(15)31-22(35)18-9-19(23(26,27)28)32-33(18)17-7-13(10-29)4-5-16(17)25/h4-9,11H,1-3H3,(H,30,34)(H,31,35) |
InChI Key |
DXBACVIDBCHHCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC(=C3)C#N)Cl)C(F)(F)F)C(=O)NC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


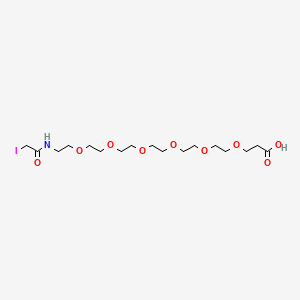
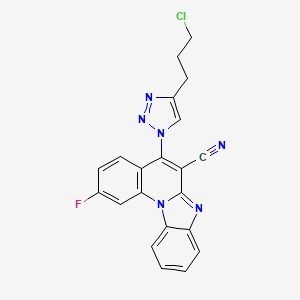
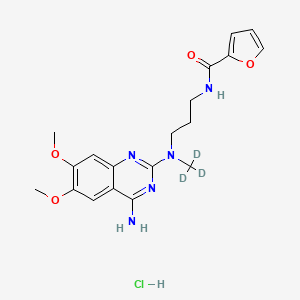



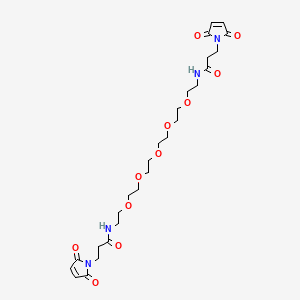
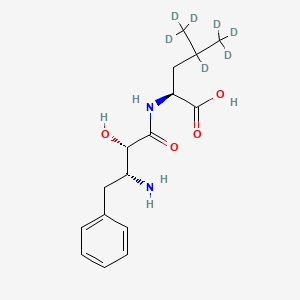
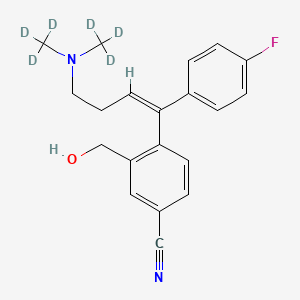
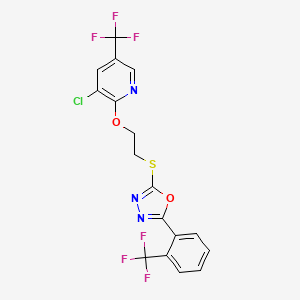
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
